6-Bromoimidazo[1,5-a]pyridine
Overview
Description
6-Bromoimidazo[1,5-a]pyridine is a chemical compound with the empirical formula C7H5BrN2. It has a molecular weight of 197.03 . It is used in organic syntheses and as a pharmaceutical intermediate .
Synthesis Analysis
The synthesis of 6-Bromoimidazo[1,5-a]pyridine involves the cyclization of 5-bromo-2-aminopyridine into 6-bromoimidazo[1,2-a]pyridine-2-carboxylate . After the Mizoroki–Heck reaction, the compound is subjected to a two-step reduction, followed by fluorination with NFSI and NaH .Molecular Structure Analysis
The molecular structure of 6-Bromoimidazo[1,5-a]pyridine consists of a bromine atom attached to an imidazo[1,5-a]pyridine ring . The InChI key for this compound is YLWZYCSSUYSOAW-UHFFFAOYSA-N .Chemical Reactions Analysis
The chemical reactions involving 6-Bromoimidazo[1,5-a]pyridine are complex and involve several steps. For instance, the Mizoroki–Heck reaction is used in the synthesis of this compound . There is a fierce competition between amidation and bromination during the reaction .Physical And Chemical Properties Analysis
6-Bromoimidazo[1,5-a]pyridine is a solid compound with a melting point of 240-246 °C . It is slightly soluble in water .Scientific Research Applications
Pharmaceutical Applications:
- Anticancer and Antitubercular Properties : A study demonstrated the use of 6-Bromoimidazo[1,2-a]pyridine derivatives in the synthesis of potential anti-cancer and anti-TB agents, showing moderate activity against the H37Rv strain of TB and potent activity in NCI-60 anti-cancer screening across nine cancer panels (Sanghavi et al., 2022).
- Analgesic and Anti-inflammatory Activities : Another study synthesized 7-azaindazole-chalcone derivatives from 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde, which exhibited significant anti-inflammatory and analgesic activities (Chamakuri et al., 2016).
Synthesis and Chemical Applications:
- Microwave-Assisted Synthesis : A microwave-assisted synthesis method for 3-bromoimidazo[1,2-a]pyridines was developed, offering an efficient way to produce a diverse set of these compounds with good yields (Patil et al., 2014).
- Halogenation Studies : Research on halogenation of 2-unsubstituted and 2-methylimidazo[4,5-b]pyridines showed different pathways depending on the acetic acid concentration, with 6-bromoimidazo[4,5-b]pyridines being one of the products (Yutilov et al., 2005).
- Corrosion Inhibition : Imidazo[4,5-b] pyridine derivatives, including 6-bromo variants, were evaluated as inhibitors against mild steel corrosion, showing high inhibition performance (Saady et al., 2021).
Therapeutic Agent Research:
- Farnesyltransferase Inhibition : The synthesis of 8-amino-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine ring system, derived from 6-bromoimidazo[1,5-a]pyridine, was used to produce farnesyltransferase inhibitor analogues with improved in vivo metabolic stability (Dinsmore et al., 2000).
Safety And Hazards
This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . It should be handled with care, avoiding contact with skin and eyes, and avoiding the formation of dust and aerosols .
properties
IUPAC Name |
6-bromoimidazo[1,5-a]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2/c8-6-1-2-7-3-9-5-10(7)4-6/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLWZYCSSUYSOAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN2C1=CN=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40732035 | |
Record name | 6-Bromoimidazo[1,5-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40732035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromoimidazo[1,5-a]pyridine | |
CAS RN |
1239880-00-2 | |
Record name | 6-Bromoimidazo[1,5-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40732035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-bromoimidazo[1,5-a]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.